diphenylsilane CAS No. 91413-25-1](/img/structure/B14366539.png)
[(2,4-Dimethylhepta-2,6-dien-3-yl)oxy](methyl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane typically involves the reaction of diphenylmethylchlorosilane with 2,4-dimethylhepta-2,6-dien-3-ol under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkoxides, amines
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives .
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions and organic molecules, facilitating catalytic processes and enhancing the stability of reactive intermediates. The pathways involved include coordination chemistry and organometallic interactions .
Vergleich Mit ähnlichen Verbindungen
(2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane can be compared with other organosilicon compounds such as:
- Diphenylmethylsilane
- Trimethylsilyl derivatives
- Phenyltrimethoxysilane
Uniqueness
The uniqueness of (2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane lies in its complex alkoxy substituent, which imparts distinct reactivity and stability compared to simpler organosilicon compounds .
Similar Compounds
- Diphenylmethylsilane
- Trimethylsilyl derivatives
- Phenyltrimethoxysilane
Eigenschaften
CAS-Nummer |
91413-25-1 |
|---|---|
Molekularformel |
C22H28OSi |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2,4-dimethylhepta-2,6-dien-3-yloxy-methyl-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-6-13-19(4)22(18(2)3)23-24(5,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h6-12,14-17,19H,1,13H2,2-5H3 |
InChI-Schlüssel |
KLBDLCBONVZWCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)C(=C(C)C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
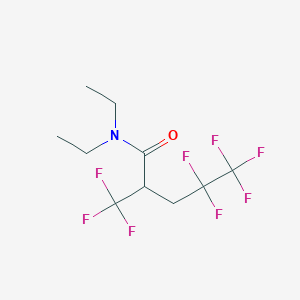
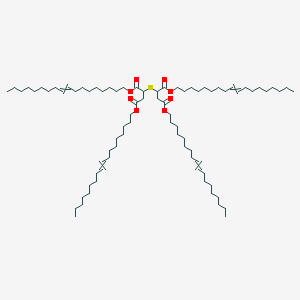
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
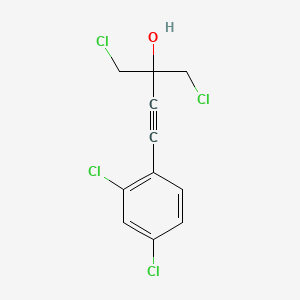
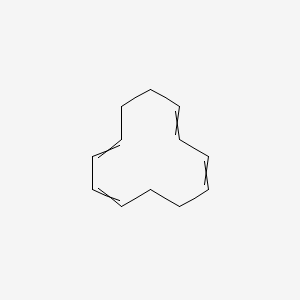

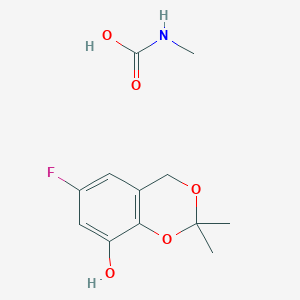
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
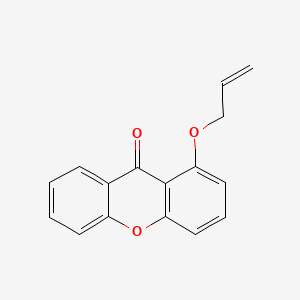
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
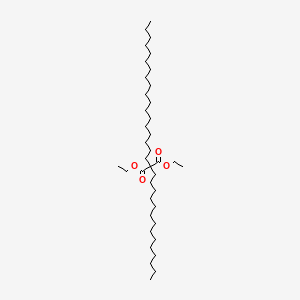
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)

